Benzamide, N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-4-(1-piperidinylsulfonyl)-, hydrochloride (1:1)
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Overview
Description
Benzamide, N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-4-(1-piperidinylsulfonyl)-, hydrochloride (1:1) is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-4-(1-piperidinylsulfonyl)-, hydrochloride (1:1) involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzothiazole ring, followed by the introduction of the dimethylaminoethyl group and the piperidinylsulfonyl group. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-4-(1-piperidinylsulfonyl)-, hydrochloride (1:1) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone, while reduction may yield a secondary amine.
Scientific Research Applications
Benzamide, N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-4-(1-piperidinylsulfonyl)-, hydrochloride (1:1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-4-(1-piperidinylsulfonyl)-, hydrochloride (1:1) involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Benzamide derivatives with different substituents.
- Compounds containing the benzothiazole ring.
- Piperidinylsulfonyl-containing compounds.
Uniqueness
Benzamide, N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-4-(1-piperidinylsulfonyl)-, hydrochloride (1:1) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3S2.ClH/c1-26(2)15-16-28(23-25-21-19(24)7-6-8-20(21)32-23)22(29)17-9-11-18(12-10-17)33(30,31)27-13-4-3-5-14-27;/h6-12H,3-5,13-16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEVMYFTDWJFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClFN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215321-47-3 |
Source
|
Record name | Benzamide, N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-4-(1-piperidinylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215321-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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